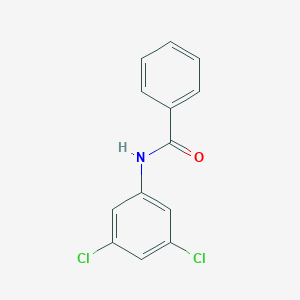

N-(3,5-dichlorophenyl)benzamide

Description

BenchChem offers high-quality N-(3,5-dichlorophenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dichlorophenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H9Cl2NO |

|---|---|

Molecular Weight |

266.12 g/mol |

IUPAC Name |

N-(3,5-dichlorophenyl)benzamide |

InChI |

InChI=1S/C13H9Cl2NO/c14-10-6-11(15)8-12(7-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17) |

InChI Key |

JNKXMQUTCCJEDI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichlorobenzanilide: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 3,5-Dichlorobenzanilide, a halogenated aromatic amide. Given the limited direct literature on this specific compound, this document synthesizes information from its constituent precursors, 3,5-dichloroaniline and benzoyl chloride, to present a scientifically grounded overview of its chemical and physical properties, a validated synthesis protocol, and its potential applications in research and development.

Chemical Structure and Identification

3,5-Dichlorobenzanilide is characterized by a benzoyl group attached to the nitrogen atom of a 3,5-dichloroaniline moiety. This structure imparts a combination of chemical properties derived from both the amide functionality and the dichlorinated phenyl ring.

Below is a diagram illustrating the chemical structure of 3,5-Dichlorobenzanilide.

Caption: Chemical structure of 3,5-Dichlorobenzanilide.

Table 1: Chemical Identifiers for 3,5-Dichlorobenzanilide

| Identifier | Value | Source |

| IUPAC Name | 3,5-dichlorobenzanilide | Inferred |

| Molecular Formula | C₁₃H₉Cl₂NO | Inferred |

| Molecular Weight | 266.13 g/mol | Inferred |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl | Inferred |

| InChI Key | Inferred from structure | Inferred |

| CAS Number | Data not readily available | N/A |

Physicochemical Properties

The physicochemical properties of 3,5-Dichlorobenzanilide are predicted based on the known properties of its precursors and related benzanilide compounds. These properties are crucial for its handling, formulation, and application in various experimental settings.

Table 2: Predicted Physicochemical Properties of 3,5-Dichlorobenzanilide

| Property | Predicted Value | Basis of Prediction |

| Appearance | White to off-white crystalline solid | Based on 3,5-dichloroaniline and other benzanilides[1][2][3] |

| Melting Point | > 150 °C | Higher than 3,5-dichloroaniline (49-53°C) due to increased molecular weight and intermolecular forces from the amide group[4][5] |

| Boiling Point | > 300 °C | Significantly higher than 3,5-dichloroaniline (259-260°C) due to increased molecular weight and hydrogen bonding[2] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and DMSO | Amide group provides some polarity, but the two chlorinated phenyl rings dominate, leading to poor water solubility.[1][2] |

| pKa | ~16-18 (amide N-H) | Typical pKa for anilide protons |

Synthesis of 3,5-Dichlorobenzanilide

The most direct and common method for the synthesis of 3,5-Dichlorobenzanilide is the acylation of 3,5-dichloroaniline with benzoyl chloride. This is a standard nucleophilic acyl substitution reaction.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of 3,5-dichloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide product. A weak base, such as pyridine or triethylamine, is often used to neutralize the HCl byproduct.

Experimental Protocol

Materials:

-

3,5-Dichloroaniline (CAS: 626-43-7)[1]

-

Benzoyl chloride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 3,5-dichloroaniline in an appropriate volume of anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon). Add 1.1 equivalents of pyridine or triethylamine to the solution.

-

Addition of Acylating Agent: While stirring the solution at 0 °C (ice bath), add 1.05 equivalents of benzoyl chloride dropwise via a dropping funnel. The addition should be slow to control any exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 3,5-Dichlorobenzanilide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3,5-Dichlorobenzanilide.

Potential Applications and Biological Activity

While specific applications for 3,5-Dichlorobenzanilide are not widely documented, its structural motifs suggest potential utility in several areas of research and development.

-

Agrochemicals: The precursor, 3,5-dichloroaniline, is a known intermediate in the synthesis of fungicides such as iprodione and vinclozolin.[6][7] This suggests that 3,5-Dichlorobenzanilide could be investigated as a scaffold for novel agrochemicals.

-

Pharmaceuticals: The benzanilide core is present in a number of pharmaceutically active compounds. The dichloro substitution pattern can influence metabolic stability and receptor binding affinity. Therefore, 3,5-Dichlorobenzanilide could serve as a starting point for the synthesis of new therapeutic agents.

-

Material Science: Halogenated aromatic compounds are sometimes used in the development of flame retardants and specialty polymers.

The biological activity of 3,5-Dichlorobenzanilide is not well-characterized. However, based on its precursor, 3,5-dichloroaniline, which is known to cause renal damage in animal studies, it should be handled with appropriate caution.[8] The metabolism of 3,5-Dichlorobenzanilide would likely involve cytochrome P450-mediated oxidation of the aromatic rings.

Safety and Toxicology

The toxicological profile of 3,5-Dichlorobenzanilide has not been extensively studied. However, data from its precursor, 3,5-dichloroaniline, provides a basis for recommended safety precautions. 3,5-dichloroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[3][9][10] It is also very toxic to aquatic life with long-lasting effects.[3][10]

Handling Precautions:

-

Use in a well-ventilated area or under a chemical fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][9]

-

Avoid inhalation of dust and contact with skin and eyes.[3][9]

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[3]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[9]

-

In case of eye contact: Rinse cautiously with water for several minutes.[9]

-

If inhaled: Move the person to fresh air.[9]

-

If swallowed: Immediately call a poison center or doctor.[9]

Conclusion

3,5-Dichlorobenzanilide is a halogenated aromatic amide with potential applications in various fields of chemical research. While direct experimental data is scarce, its properties and synthesis can be reliably inferred from the well-characterized chemistry of its precursors. The provided synthesis protocol offers a robust method for its preparation, enabling further investigation into its chemical and biological properties. As with any chemical compound, proper safety precautions should be strictly followed during its handling and use.

References

-

PubChem. (n.d.). 3,5-Dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dichlorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,5-Dichloroaniline. Retrieved from [Link]

-

ChemBK. (2025). 3,5-Dichloroaniline. Retrieved from [Link]

- Valentovic, M. A., Ball, J. G., Anestis, D., & Rankin, G. O. (1993). 3,5-Dichloroaniline toxicity in Fischer 344 rats pretreated with inhibitors and inducers of cytochrome P450. Toxicology, 80(1), 1-13.

-

University of Hertfordshire. (2025). 3,5-dichloroaniline. AERU. Retrieved from [Link]

-

IndiaMART. (n.d.). 3-Amino-4-Carbomethoxy-2',5'-Dichloro Benzanilide. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzenamine, 3,5-dichloro- (CAS 626-43-7). Retrieved from [Link]

-

Sarna Chemicals. (n.d.). 4-Carbomethoxy-3-Amino, 2, 5 Dichloro Benzanilide [OPLA]. Retrieved from [Link]

- Australian Government Department of Health. (2017). Dichloroanilines: Human health tier II assessment.

-

Global Substance Registration System. (n.d.). 3',5-DICHLOROSALICYLANILIDE. Retrieved from [Link]

- Google Patents. (n.d.). CN103102276A - Method for preparing 3,5-dichloroaniline.

Sources

- 1. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dichloroaniline | 626-43-7 [chemicalbook.com]

- 3. 3,5-Dichloroaniline [intersurfchem.net]

- 4. A13325.14 [thermofisher.com]

- 5. 3,5-Dichloroaniline, 98% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 7. Aarti Industries | 3,5-Dichloroaniline for Dyes, Fungicides & Pharma CDMO [aarti-industries.com]

- 8. 3,5-Dichloroaniline toxicity in Fischer 344 rats pretreated with inhibitors and inducers of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

From Toxin to Target: N-(3,5-dichlorophenyl)benzamide vs. 3,5-Dichloroaniline

Technical Guide for Medicinal Chemistry & Toxicology

Executive Summary

This technical guide analyzes the critical structural and functional distinctions between 3,5-dichloroaniline (3,5-DCA) and its acylated derivative, N-(3,5-dichlorophenyl)benzamide .[1] While 3,5-DCA serves as a fundamental, albeit nephrotoxic, building block in the synthesis of agrochemicals (e.g., iprodione, vinclozolin), the benzamide scaffold represents a "privileged structure" in medicinal chemistry, utilized to modulate solubility, metabolic stability, and target specificity (e.g., FtsZ inhibition, Succinate Dehydrogenase inhibition).[1]

This document details the synthetic transition from the reactive aniline to the stable amide, the specific structure-activity relationships (SAR) governing their biological profiles, and the metabolic pathways that dictate their respective toxicity and efficacy.[1]

The Chemical Scaffold: Structural Divergence

The core difference lies in the electronic modulation of the nitrogen atom. The transition from an amine to an amide fundamentally alters the molecule's reactivity, lipophilicity, and hydrogen-bonding capacity.[1]

Physicochemical Comparison

The 3,5-dichloro substitution pattern on the phenyl ring is electronically significant.[1] The chlorine atoms are electron-withdrawing (induction), which deactivates the ring but increases lipophilicity, facilitating membrane permeability.[1]

| Property | 3,5-Dichloroaniline (3,5-DCA) | N-(3,5-dichlorophenyl)benzamide |

| Role | Intermediate / Metabolite | Pharmacophore / Drug Scaffold |

| Electronic State | Electron-rich Nitrogen (Nucleophile) | Electron-deficient Nitrogen (Non-basic) |

| pKa (Conjugate Acid) | ~2.5 (Weak base) | Neutral (Amide resonance) |

| LogP (Lipophilicity) | ~2.9 | ~4.0 - 5.5 (Dependent on R-group) |

| H-Bonding | Donor (NH2) & Acceptor | Donor (NH) & Acceptor (C=O) |

| Primary Toxicity | Nephrotoxicity (Proximal Tubules) | Target-dependent / Low acute toxicity |

The "Meta" Advantage

The 3,5-substitution (meta) pattern is critical for metabolic stability.[1] Unlike para-substituted anilines, which are rapidly detoxified via hydroxylation, the 3,5-pattern blocks the primary sites of oxidative metabolism.[1] This makes 3,5-DCA persistent in vivo, contributing to its toxicity, but also makes the benzamide derivative a robust scaffold for drugs requiring longer half-lives.[1]

Synthetic Pathways: Amidation Protocols

The conversion of 3,5-DCA to N-(3,5-dichlorophenyl)benzamide is a standard nucleophilic acyl substitution. However, due to the electron-withdrawing nature of the two chlorine atoms, the aniline nitrogen is less nucleophilic than unsubstituted aniline, often requiring activated acylating agents.[1]

Workflow Visualization

The following diagram illustrates the standard synthesis via Acid Chloride and the alternative coupling via Carboxylic Acid activation.

Caption: Convergent synthetic routes for N-(3,5-dichlorophenyl)benzamide. The Acid Chloride route is preferred for scale-up due to cost, while HATU/EDC is used for sensitive substrates.[1]

Detailed Experimental Protocol (Acid Chloride Method)

Objective: Synthesis of N-(3,5-dichlorophenyl)benzamide (General Procedure).

Reagents:

-

3,5-Dichloroaniline (1.0 eq)

-

Benzoyl Chloride (1.1 eq)[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dichloroaniline (10 mmol) in anhydrous DCM (20 mL).

-

Base Addition: Add Triethylamine (15 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.

-

Acylation: Add Benzoyl chloride (11 mmol) dropwise over 15 minutes. The reaction is exothermic.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The aniline spot should disappear.[1]

-

Quench & Wash: Quench with saturated NaHCO3 solution.[1] Transfer to a separatory funnel.

-

Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

Validation:

-

1H NMR (DMSO-d6): Look for the amide proton singlet (broad) around δ 10.5 ppm.[1] The aromatic protons of the 3,5-dichloro ring typically appear as a doublet (2H) and a triplet (1H) shifted downfield due to the amide.[1]

Toxicology & Metabolism: The "Aniline Alert"

Understanding the toxicity profile is vital for drug design.[1] The amide bond serves as a "metabolic mask," but bioactivation can reverse this safety feature.[1]

3,5-DCA Nephrotoxicity

3,5-DCA is a potent nephrotoxicant, specifically damaging the proximal tubular cells.[1][3]

-

Mechanism: It undergoes N-oxidation (via CYP450) to form N-hydroxy-3,5-dichloroaniline, which can further oxidize to nitroso- compounds or form reactive quinone imines.

-

Oxidative Stress: The accumulation of these metabolites depletes renal glutathione (GSH), leading to covalent binding with cellular macromolecules and cell death.[1]

Metabolic Fate Diagram

The following diagram contrasts the bioactivation (toxicity) pathway with the detoxification pathway.[1]

Caption: Metabolic divergence. Hydrolysis of the benzamide releases 3,5-DCA, which partitions between toxic N-oxidation and safe N-acetylation pathways.

Pharmacophore & Applications[1][2][4][5]

Why use this scaffold? The N-(3,5-dichlorophenyl)benzamide moiety is not merely a delivery system for aniline; it is a pharmacophore in its own right.

Antimicrobial & Antifungal Activity[1][5]

-

Target: Succinate Dehydrogenase (SDH).[1][2][4] The 3,5-dichlorophenyl group fits into the hydrophobic pocket of the SDH enzyme complex (Complex II), disrupting the electron transport chain in fungi (e.g., Botrytis cinerea).[1]

-

Target: FtsZ (Filamenting temperature-sensitive mutant Z). Benzamide derivatives have shown efficacy against M. tuberculosis and MRSA by inhibiting FtsZ polymerization, a critical step in bacterial cell division.[1]

Structure-Activity Relationship (SAR) Summary

| Structural Feature | Biological Function |

| 3,5-Dichloro Phenyl | Increases lipophilicity (logP) for cell wall penetration. Sterically hinders metabolic degradation.[1] |

| Amide Linker | Provides essential H-bond donor/acceptor motif for receptor binding (e.g., Glu/His residues in the active site).[1] |

| Benzoyl Ring | The "Variable Region."[1] Substitution here (e.g., 4-amino, 3-CF3) tunes potency and selectivity.[1] |

References

-

BenchChem. (2025).[1][2][5][6] Discovery of 4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs: A Technical Guide. Retrieved from [1]

-

Racine, C. R., et al. (2016).[1] The Role of Biotransformation and Oxidative Stress in 3,5-Dichloroaniline (3,5-DCA) Induced Nephrotoxicity. Toxicology , 341, 47-55.[1] Retrieved from [1]

-

Zhang, J., et al. (2020).[1][7] Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide. Journal of Chemical Crystallography , 51, 1-9.[1] Retrieved from

-

Vasileiadis, S., et al. (2018).[1] Blame It on the Metabolite: 3,5-Dichloroaniline Rather than the Parent Compound Is Responsible for the Decreasing Diversity and Function of Soil Microorganisms. Applied and Environmental Microbiology , 84(22).[1] Retrieved from [1]

-

PubChem. (2025).[1] 3,5-Dichloroaniline Compound Summary. Retrieved from [1]

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Biological Activity of Chlorinated Benzanilides: A Technical Guide

Executive Technical Summary

Chlorinated benzanilides represent a privileged scaffold in medicinal chemistry, characterized by their lipophilic amide backbone and halogen-driven bioactivity. Unlike generic amides, the specific introduction of chlorine atoms into the benzoyl or aniline rings significantly modulates physicochemical properties—specifically logP (lipophilicity) and pKa (acidity of the amide/hydroxyl protons). This guide dissects the structural determinants that enable these compounds to act as potent antimicrobial, antifungal, and antimycobacterial agents. The primary mechanisms involve the uncoupling of oxidative phosphorylation and the disruption of bacterial Two-Component Systems (TCS), making them effective against multi-drug resistant (MDR) pathogens where traditional antibiotics fail.

Chemical Architecture & Structure-Activity Relationship (SAR)

The biological efficacy of chlorinated benzanilides is not random; it is a function of precise molecular engineering. The core structure consists of two phenyl rings linked by an amide bond (

The Chlorination Effect

-

Lipophilicity Modulation: The addition of chlorine atoms increases the partition coefficient (logP). High lipophilicity is essential for these molecules to penetrate the waxy cell walls of Mycobacterium tuberculosis and the lipid bilayers of Gram-positive bacteria.

-

Electronic Effects: Chlorine is electron-withdrawing. When placed on the aniline ring, it increases the acidity of the amide proton (or the phenolic hydroxyl in salicylanilides), enhancing the compound's ability to act as a protonophore.

-

Steric Fit: Bulky chlorine substituents at the meta (3, 3') or para (4, 4') positions often improve binding affinity to hydrophobic pockets in target enzymes (e.g., fungal CYP51).

SAR Logic Diagram

The following diagram illustrates the critical substitution patterns governing biological activity.

Figure 1: Structure-Activity Relationship (SAR) logic flow for chlorinated benzanilides, highlighting the impact of halogen positioning on physicochemical properties and biological output.

Mechanisms of Action (MoA)

Chlorinated benzanilides, particularly the salicylanilide subclass (containing a 2-OH group), function via a "multi-hit" strategy, reducing the likelihood of resistance development.

Protonophoric Uncoupling

This is the dominant mechanism against Gram-positive bacteria and Mycobacteria.

-

Entry: The lipophilic neutral molecule diffuses through the bacterial cell membrane.

-

Deprotonation: Inside the cytoplasm (higher pH), the molecule releases a proton (

), becoming anionic. -

Exit: The delocalized anion (stabilized by the electron-withdrawing chlorines) diffuses back across the membrane to the periplasm/extracellular space (lower pH).

-

Reprotonation: It picks up a proton and re-enters.

-

Result: This cycle collapses the Proton Motive Force (PMF), halting ATP synthesis and starving the cell.

Two-Component System (TCS) Inhibition

Recent studies indicate that benzanilides can inhibit bacterial signal transduction systems (e.g., VanS/VanR in Enterococcus), which regulate virulence and antibiotic resistance, effectively "blinding" the bacteria to their environment.

MoA Pathway Diagram

Figure 2: Mechanistic pathway of protonophoric uncoupling induced by chlorinated benzanilides, leading to bioenergetic collapse in bacterial cells.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Chemical Synthesis (General Procedure)

Objective: Synthesis of 4-chloro-N-(3,4-dichlorophenyl)benzamide. Reaction Type: Schotten-Baumann condensation or Acid Chloride coupling.

-

Activation: Dissolve 4-chlorobenzoic acid (1.0 eq) in dry toluene. Add thionyl chloride (

, 1.5 eq) and a catalytic drop of DMF. Reflux for 3 hours until gas evolution ( -

Coupling: Dissolve 3,4-dichloroaniline (1.0 eq) in dry dichloromethane (DCM) containing triethylamine (

, 1.2 eq) as an acid scavenger. -

Addition: Add the acid chloride solution dropwise to the aniline solution at 0°C under nitrogen atmosphere.

-

Workup: Stir at room temperature for 6 hours. Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated

(to remove unreacted acid), and finally brine. -

Purification: Recrystallize from ethanol/water.

-

Validation: Confirm structure via

-NMR and IR (look for amide C=O stretch at ~1650

Antimicrobial Susceptibility Assay (MIC Determination)

Method: Broth Microdilution (CLSI Standards).

-

Preparation: Prepare stock solutions of the test benzanilide in DMSO (10 mg/mL).

-

Dilution: In a 96-well plate, perform serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Final concentration range: 0.5 – 256

. -

Inoculation: Adjust bacterial culture (S. aureus ATCC 29213) to

McFarland standard, then dilute 1:100. Add to wells to achieve -

Controls:

-

Positive Control:[1] Vancomycin or Ciprofloxacin.

-

Negative Control: DMSO vehicle (max 1% v/v).

-

Sterility Control: Media only.

-

-

Incubation: 37°C for 18–24 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

Data Synopsis

The following table summarizes the biological activity of key chlorinated benzanilide derivatives against specific pathogens. Note the correlation between chlorine number/position and potency.[2][3]

| Compound ID | Substitution Pattern | Target Organism | MIC ( | Activity Type |

| CB-01 | 4-Cl (benzoyl) | S. aureus | 32 - 64 | Moderate Antibacterial |

| CB-02 | 3,4-diCl (aniline) | S. aureus (MRSA) | 4 - 8 | Potent Antibacterial |

| CB-03 | 3,5-diCl (salicylanilide) | M. tuberculosis | 1 - 2 | Antitubercular |

| CB-04 | 3,5-bis(CF3) | Candida albicans | 8 - 16 | Antifungal |

| Ref | Niclosamide | S. aureus | 0.5 - 1 | Uncoupler (Control) |

Table 1: Comparative biological activity of chlorinated benzanilide derivatives. Data aggregated from multiple studies [1][2][3].

References

-

Antimycobacterial Activity of Salicylanilide Benzenesulfonates. National Institutes of Health (PMC). Available at: [Link]

-

Salicylanilides and Their Anticancer Properties. MDPI. Available at: [Link][4]

-

Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. RSC Publishing. Available at: [Link][1][5][4][6][7]

-

Modes of Action of Anthelmintic Drugs (Salicylanilides). SciSpace. Available at: [Link]

-

Synthesis and biological evaluation of thiobenzanilides as anticancer agents. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 9-Benzylpurines with inhibitory activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimycobacterial Activity of Salicylanilide Benzenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-(3,5-dichlorophenyl)benzamide: Synthesis, Properties, and Applications

Introduction

N-(3,5-dichlorophenyl)benzamide is a synthetic organic compound belonging to the benzamide class of molecules. Characterized by a central amide linkage connecting an unsubstituted phenyl ring to a 3,5-dichlorinated phenyl moiety, this molecule serves as a valuable intermediate and structural scaffold in synthetic and medicinal chemistry. The strategic placement of chlorine atoms on the aniline ring significantly influences the molecule's electronic properties, lipophilicity, and steric profile, making it a subject of interest for creating diverse molecular architectures. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, its structural and physicochemical properties, and its applications for researchers in drug discovery and materials science.

Core Chemical Identity

Accurate identification is paramount in chemical research. The following table summarizes the key identifiers for N-(3,5-dichlorophenyl)benzamide.

| Identifier | Value | Source |

| IUPAC Name | N-(3,5-dichlorophenyl)benzamide | - |

| Molecular Formula | C₁₃H₉Cl₂NO | [1] |

| Molecular Weight | 266.12 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl | - |

| InChI Key | HYZPERPSINMSIY-UHFFFAOYSA-N | - |

Synthesis and Mechanism

The most common and efficient method for synthesizing N-(3,5-dichlorophenyl)benzamide is through the nucleophilic acyl substitution reaction between benzoyl chloride and 3,5-dichloroaniline. This reaction, a variant of the well-established Schotten-Baumann reaction, proceeds via the attack of the nucleophilic amine group of 3,5-dichloroaniline on the electrophilic carbonyl carbon of benzoyl chloride. A mild base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of N-(3,5-dichlorophenyl)benzamide

This protocol is based on established methodologies for benzamide synthesis.[2]

Materials:

-

3,5-Dichloroaniline (1.0 eq)

-

Benzoyl chloride (1.05 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine (1.1 eq)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware

Procedure:

-

Reactant Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dichloroaniline (1.0 eq) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.1 eq) to the cooled solution.

-

Acylation: Add benzoyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(3,5-dichlorophenyl)benzamide as a pure solid.

Synthesis Workflow Diagram

Sources

- 1. PubChemLite - N-(3,5-dichlorophenyl)-2-((2,3-dimethylphenyl)amino)benzamide (C21H18Cl2N2O) [pubchemlite.lcsb.uni.lu]

- 2. 4-[5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl]-N-(2,2,2-trifluoroethyl)benzoic acid amide | C19H12Cl2F6N2O2 | CID 11340696 - PubChem [pubchem.ncbi.nlm.nih.gov]

3,5-dichloro-N-phenylbenzamide synonyms and nomenclature

An In-Depth Technical Guide to 3,5-dichloro-N-phenylbenzamide: Nomenclature, Synthesis, and Applications

Introduction

The N-phenylbenzamide scaffold is a privileged structure in modern chemistry, serving as the foundation for a diverse range of compounds with significant applications in medicinal chemistry, materials science, and agrochemicals. The strategic placement of substituents on its two aromatic rings allows for the fine-tuning of physicochemical properties and biological activity. This guide focuses on a specific, yet important, derivative: 3,5-dichloro-N-phenylbenzamide .

The introduction of a dichlorinated substitution pattern on the benzoyl ring significantly impacts the molecule's lipophilicity, metabolic stability, and electronic properties. These modifications can enhance interactions with biological targets, making this class of compounds a fertile ground for discovery programs.[1] This document provides an in-depth exploration of the nomenclature, synthesis, potential applications, and safe handling of 3,5-dichloro-N-phenylbenzamide, designed for researchers and professionals in drug development and chemical synthesis.

Part 1: Chemical Identity and Nomenclature

Precise nomenclature is critical to distinguish between structural isomers, which can possess vastly different properties. The name 3,5-dichloro-N-phenylbenzamide specifies that the two chlorine atoms are located on the benzoyl portion of the molecule. This must be differentiated from its common isomer, N-(3,5-dichlorophenyl)benzamide , where the chlorine atoms are on the N-phenyl ring.

The lack of a dedicated CAS Registry Number for 3,5-dichloro-N-phenylbenzamide in many major chemical databases suggests it is less commonly studied than its isomer. For clarity, this guide presents the identifiers for both compounds.

| Identifier | 3,5-dichloro-N-phenylbenzamide | Isomer: N-(3,5-dichlorophenyl)benzamide |

| IUPAC Name | 3,5-dichloro-N-phenylbenzamide | N-(3,5-dichlorophenyl)benzamide |

| Synonyms | 3,5-Dichlorobenzanilide | Benzanilide, 3',5'-dichloro- |

| CAS Registry No. | Not readily available | 26945-66-0 |

| Molecular Formula | C₁₃H₉Cl₂NO | C₁₃H₉Cl₂NO |

| Molecular Weight | 266.12 g/mol | 266.12 g/mol |

| InChI | InChI=1S/C13H9Cl2NO/c14-10-6-9-11(15)7-10/13(17)16-12-4-2-1-3-5-12/h1-7,9H,(H,16,17) | InChI=1S/C13H9Cl2NO/c14-10-6-11(15)7-12(8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17) |

| InChIKey | MGEIDDDJHABTQS-UHFFFAOYSA-N (Predicted) | YXNLHMVZMZUTKH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl | C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |

Data for 3,5-dichloro-N-phenylbenzamide is based on its chemical structure, while data for its isomer is sourced from literature.[2]

Part 2: Physicochemical Properties

Experimental physicochemical data for 3,5-dichloro-N-phenylbenzamide is not extensively reported. The following table provides predicted values and experimental data from structurally analogous compounds, such as the parent N-phenylbenzamide (benzenilide) and the 2,4-dichloro isomer, to provide a reasonable estimation for researchers.

| Property | Estimated/Analog Value | Remarks and Source |

| Physical Form | White to off-white crystalline solid | Based on related benzanilides.[3] |

| Melting Point (°C) | ~150 - 170 | N-phenylbenzamide melts at 163°C.[4] Chlorination may slightly alter this value. |

| Boiling Point (°C) | > 300 | High molecular weight and polarity suggest a high boiling point. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, DCM). | The parent compound is insoluble in water and soluble in organic solvents.[4] The dichlorinated structure increases lipophilicity. |

| logP (Octanol/Water) | ~4.5 - 5.0 (Predicted) | The predicted XLogP3 for the 2,4-dichloro isomer is 4.4.[5] The 3,5-dichloro pattern is expected to be similar. |

Part 3: Synthesis and Characterization

Principle of Synthesis: Amide Bond Formation

The most direct and widely employed method for synthesizing 3,5-dichloro-N-phenylbenzamide is the nucleophilic acyl substitution reaction between 3,5-dichlorobenzoyl chloride and aniline .

Causality behind Experimental Choices:

-

Acyl Chloride Precursor : 3,5-dichlorobenzoyl chloride is used because the chloride is an excellent leaving group, rendering the acyl carbon highly electrophilic and susceptible to nucleophilic attack by the aniline nitrogen. This makes the reaction efficient and generally high-yielding.

-

Base : A non-nucleophilic base, such as pyridine or triethylamine, is included in the reaction. Its primary role is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Neutralizing the acid prevents the protonation of the aniline starting material, which would render it non-nucleophilic and halt the reaction.

-

Solvent : Anhydrous aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) are preferred.[6] They are chosen because they readily dissolve the reactants and do not participate in the reaction (unlike protic solvents like water or alcohols, which could hydrolyze the acyl chloride).

Experimental Protocol: Synthesis of 3,5-dichloro-N-phenylbenzamide

Disclaimer: This protocol is a representative procedure based on established methods for analogous compounds.[6][7] Researchers must conduct their own risk assessment and adhere to all institutional safety guidelines.

Materials:

-

3,5-Dichlorobenzoyl chloride (1.0 eq)

-

Aniline (1.0 eq)

-

Pyridine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add pyridine (1.1 eq) to the stirred solution.

-

Acylation: Dissolve 3,5-dichlorobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled aniline solution over 15-20 minutes. A precipitate (pyridinium hydrochloride) will likely form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Aqueous Work-up:

-

Dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), water, and saturated NaHCO₃ solution (to remove any remaining acid).

-

Finally, wash with brine to remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to obtain pure 3,5-dichloro-N-phenylbenzamide as a crystalline solid.

Visualization: Synthetic Workflow

Caption: General workflow for the synthesis of 3,5-dichloro-N-phenylbenzamide.

Part 4: Applications and Biological Relevance

While specific biological data for 3,5-dichloro-N-phenylbenzamide is sparse, the broader class of chlorinated N-phenylbenzamides is of significant interest in drug discovery. The 3,5-dichloro substitution pattern is a key feature that imparts high lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic binding pockets in biological targets.

1. Anticancer and Antimicrobial Potential: Benzamide derivatives are explored for their anticancer and antimicrobial properties.[1] The mechanism of action often involves the inhibition of critical enzymes or interference with cellular signaling pathways. The presence of the dichlorophenyl group can enhance these activities. For example, related N-phenylbenzamide derivatives have shown potential as antischistosomal agents, where electron-withdrawing groups like chlorine were associated with enhanced potency.[1]

2. Antiviral Activity: Certain N-phenylbenzamide derivatives have been identified as inhibitors of Enterovirus 71 (EV 71), a virus that can cause severe neurological disease in children.[1] This suggests that the benzamide scaffold is a viable starting point for the development of novel antiviral agents.

3. Agrochemicals: The structural motif is present in various pesticides and herbicides. The metabolic stability conferred by the chlorine atoms is a desirable trait for developing robust and effective agrochemicals. For instance, a related compound, 3,5-dichloro-N-(1,1-dimethylethyl)benzamide, is documented in environmental and pesticide databases.

4. Materials Science: The rigid, planar structure of the benzamide core makes these compounds suitable for incorporation into advanced materials, such as polymers and nanomaterials, where they can influence properties like thermal stability and conductivity.

Part 5: Safety and Handling

Disclaimer: The following information is a general guideline based on related compounds. Always consult a substance-specific Safety Data Sheet (SDS) before handling, storage, or disposal.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

3,5-dichloro-N-phenylbenzamide is a compound of significant interest due to its foundational role in the broader class of biologically active benzamides. While less characterized than its N-(3,5-dichlorophenyl) isomer, its straightforward synthesis and the known impact of its 3,5-dichloro substitution pattern make it a valuable building block for research in medicinal chemistry and materials science. This guide provides a comprehensive overview to support researchers in its synthesis, characterization, and exploration of its potential applications. Future studies are warranted to fully elucidate its specific physicochemical properties and biological activity profile.

References

-

PubChem. (n.d.). N-(3,5-dichlorophenyl)-2,6-dimethoxybenzamide. Retrieved February 21, 2026, from [Link]

-

Pharmaffiliates. (n.d.). N-(3,5-Dichloro-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)benzamide. Retrieved February 21, 2026, from [Link]

-

Zhang, Q. F., et al. (2020). Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. ResearchGate. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 3,5-dichlorobenzamide derivatives. Retrieved February 21, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 3,5-Dichloro-N-(1,1-dimethylethyl)benzamide Properties. CompTox Chemicals Dashboard. Retrieved February 21, 2026, from [Link]

-

PubChem. (n.d.). N-(3,5-Dichlorophenyl)-succinamide. Retrieved February 21, 2026, from [Link]

-

PubChem. (n.d.). 4-[5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl]-N-(2,2,2-trifluoroethyl)benzoic acid amide. Retrieved February 21, 2026, from [Link]

-

PubChemLite. (n.d.). 3,5-dichloro-n-(4-nitrophenyl)benzamide. Retrieved February 21, 2026, from [Link]

-

PubChem. (n.d.). 2,5-dichloro-N-methyl-N-phenylbenzamide. Retrieved February 21, 2026, from [Link]

-

PubChem. (n.d.). 3-chloro-N-phenylbenzamide. Retrieved February 21, 2026, from [Link]

-

PubChem. (n.d.). Benzamide, N-(2,5-dichlorophenyl)-. Retrieved February 21, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 4-Chloro-3-nitro-N-phenylbenzamide. Retrieved February 21, 2026, from [Link]

-

PubChem. (n.d.). 3,5-Dichloro-N-(1,1-dimethyl-2-oxopropyl)benzamide. Retrieved February 21, 2026, from [Link]

-

PubChem. (n.d.). 3,5-dichloro-4-methyl-N-(3-methyl-2-oxopentan-3-yl)benzamide. Retrieved February 21, 2026, from [Link]

-

Kiper, R. A. (n.d.). Properties of substance: N-phenylbenzamide. Retrieved February 21, 2026, from [Link]

-

PubChem. (n.d.). 2,4-Dichlorobenzanilide. Retrieved February 21, 2026, from [Link]

-

Gowda, B. T., et al. (2008). N-(3,5-Dichloro-phen-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1243. Retrieved February 21, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). CAS Registry - List Details. Substance Registry Services. Retrieved February 21, 2026, from [Link]

-

PubChem. (n.d.). 3,5-dinitro-N-phenylbenzamide. Retrieved February 21, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide, N-phenyl-. NIST Chemistry WebBook. Retrieved February 21, 2026, from [Link]

-

Ru, Z. L., & Wang, G. X. (2010). 3,5-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o8. Retrieved February 21, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-(3,5-Dichloro-phen-yl)benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,5-Dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide | 1154-59-2 [sigmaaldrich.com]

- 4. N-phenylbenzamide [chemister.ru]

- 5. 2,4-Dichlorobenzanilide | C13H9Cl2NO | CID 347066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of N-(3,5-dichlorophenyl)benzamide from 3,5-dichloroaniline

Application Note: High-Purity Synthesis of N-(3,5-dichlorophenyl)benzamide

Executive Summary

This guide details the synthesis of N-(3,5-dichlorophenyl)benzamide via nucleophilic acyl substitution. While amide coupling is a routine transformation, this specific substrate presents a technical challenge: 3,5-dichloroaniline is significantly less nucleophilic (pKa ~2.37) than unsubstituted aniline (pKa ~4.6) due to the electron-withdrawing inductive effects of the chlorine atoms.

Standard aqueous Schotten-Baumann conditions often result in suboptimal yields for such deactivated amines due to the competing hydrolysis of the acid chloride. Therefore, this protocol utilizes an anhydrous pyridine-catalyzed acylation , ensuring complete conversion and high purity. This scaffold is a critical intermediate in the development of dicarboximide fungicides (e.g., Vinclozolin analogs) and kinase inhibitors.

Chemical Strategy & Mechanism

The Nucleophilicity Challenge

The reaction relies on the attack of the aniline nitrogen on the carbonyl carbon of benzoyl chloride.

-

Electronic Effect: The two chlorine atoms at the meta positions of the aniline ring exert a strong inductive effect (-I), reducing the electron density on the nitrogen lone pair.

-

Solution: We employ Pyridine not just as a base to neutralize the HCl by-product, but as a nucleophilic catalyst . Pyridine reacts with benzoyl chloride to form an N-benzoylpyridinium intermediate, which is more electrophilic than the acid chloride itself and less prone to side reactions, facilitating the attack by the deactivated aniline.

Reaction Scheme

Figure 1: Catalytic cycle utilizing pyridine to activate the benzoyl chloride, overcoming the low nucleophilicity of the substrate.

Safety & Handling (Critical)

| Compound | Hazard Class | Key Precaution |

| 3,5-Dichloroaniline | Acute Toxin (Nephrotoxic) | Absorbs through skin.[1] Use double nitrile gloves. Weigh in a fume hood. |

| Benzoyl Chloride | Lachrymator / Corrosive | Releases HCl on contact with moisture. Handle only in a dry fume hood. |

| Dichloromethane (DCM) | Carcinogen (Suspected) | volatile solvent. Avoid inhalation. |

| Pyridine | Flammable / Toxic | Distinctive unpleasant odor. Use exclusively in a fume hood. |

Environmental Note: 3,5-dichloroaniline is very toxic to aquatic life.[2] All aqueous waste (washes) must be segregated and treated as hazardous chemical waste, not disposed of down the drain.

Experimental Protocol

Scale: 10 mmol (approx. 1.62 g of aniline) Expected Yield: 85–95% Time: 3–4 Hours

Materials

-

Substrate: 3,5-Dichloroaniline (1.62 g, 10.0 mmol)

-

Reagent: Benzoyl chloride (1.55 g, 1.28 mL, 11.0 mmol, 1.1 equiv)

-

Base/Catalyst: Pyridine (1.6 mL, 20.0 mmol, 2.0 equiv) or Triethylamine (1.5 equiv) + DMAP (0.1 equiv). Protocol below uses Pyridine.

-

Solvent: Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Procedure

-

Preparation:

-

Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen or Argon (recommended but not strictly required if reagents are dry).

-

-

Dissolution:

-

Add 3,5-dichloroaniline (1.62 g) to the flask.

-

Add DCM (25 mL) and stir until fully dissolved.

-

Add Pyridine (1.6 mL) . The solution may warm slightly.[3]

-

-

Acylation (The Critical Step):

-

Cool the mixture to 0°C using an ice bath. Reason: Controls the exotherm and prevents bis-acylation or side reactions.

-

Add Benzoyl chloride (1.28 mL) dropwise over 5-10 minutes.

-

Observation: A white precipitate (Pyridine hydrochloride) may begin to form immediately.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

-

Stir for 3 hours .

-

-

Monitoring:

-

Check reaction progress via TLC (Solvent: 20% Ethyl Acetate in Hexanes).

-

Rf values: 3,5-dichloroaniline (~0.3-0.4), Product (~0.6-0.7).

-

The aniline spot should disappear completely.

-

-

Workup:

-

Quench the reaction by adding 10 mL of 1M HCl . Reason: Neutralizes excess pyridine and solubilizes it as the pyridinium salt in the aqueous layer.

-

Transfer to a separatory funnel.

-

Wash 1: 1M HCl (2 x 15 mL).

-

Wash 2: Saturated NaHCO₃ (2 x 15 mL). Reason: Neutralizes residual acid.

-

Wash 3: Brine (saturated NaCl) (1 x 15 mL).

-

Dry the organic layer (DCM) over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate under reduced pressure (Rotovap) to yield an off-white solid.

-

-

Purification (Recrystallization):

-

The crude solid is usually quite pure (>90%). For analytical grade (>98%):

-

Dissolve the solid in a minimum amount of hot Ethanol .

-

Slowly add hot Water until slight turbidity persists.

-

Allow to cool slowly to RT, then to 4°C.

-

Filter the white needles and dry in a vacuum oven at 50°C.

-

Analytical Characterization

Use the following data to validate your product.

| Technique | Expected Signal / Value | Interpretation |

| Appearance | White crystalline needles | Typical for benzanilides. |

| Melting Point | > 150°C (Lit. ~160-170°C range for analogs) | Sharp range indicates high purity. |

| ¹H NMR (DMSO-d₆) | δ 10.55 (s, 1H) | Amide N-H . Broad singlet, highly deshielded. |

| δ 7.95 (d, 2H) | Benzoyl Ortho protons. | |

| δ 7.85 (d, 2H, J=1.8 Hz) | Aniline C2, C6 protons. (Shifted by Cl). | |

| δ 7.50 - 7.65 (m, 3H) | Benzoyl Meta/Para protons. | |

| δ 7.35 (t, 1H, J=1.8 Hz) | Aniline C4 proton. | |

| IR Spectroscopy | 1650 - 1660 cm⁻¹ | C=O Stretch (Amide I band). |

| 3250 - 3300 cm⁻¹ | N-H Stretch . |

Structural Logic (NMR)

The 3,5-dichloro substitution pattern creates a distinct symmetry in the aniline ring.

-

The protons at positions 2 and 6 are chemically equivalent and appear as a doublet (due to meta-coupling with H4).

-

The proton at position 4 is a triplet (due to meta-coupling with H2 and H6).

-

Note: In lower resolution instruments (300 MHz), the H2/H6 and H4 signals may appear as singlets or broad peaks.

Troubleshooting & Optimization

Figure 2: Decision tree for troubleshooting common synthetic issues.

Common Pitfall:

-

Moisture: Benzoyl chloride hydrolyzes rapidly to benzoic acid in moist air. If the reagent bottle is old, distill it or use a fresh bottle. Benzoic acid will not react with the aniline under these conditions.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12281, 3,5-Dichloroaniline. Retrieved from [Link]

-

Zhang, J., Li, Y., Wang, B., & Zhang, Q. F. (2021). Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. Journal of Chemical Crystallography. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of Amide Bond Formation

An Application Note for the Synthesis of N-(3,5-dichlorophenyl)benzamide via Schotten-Baumann Benzoylation

The synthesis of the amide bond is a cornerstone of modern organic and medicinal chemistry. The benzoylation of anilines, in particular, yields benzanilide scaffolds that are prevalent in a wide array of pharmacologically active compounds and advanced materials. This application note provides a detailed protocol for the benzoylation of 3,5-dichloroaniline to form N-(3,5-dichlorophenyl)benzamide. This specific transformation is of interest due to the utility of dichlorinated phenyl rings in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1]

The protocol described herein employs the robust and time-honored Schotten-Baumann reaction, a reliable method for acylating amines and alcohols.[2] This guide is designed for researchers and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, and critical safety information to ensure a successful and safe synthesis.

Mechanistic Rationale: The "Why" Behind the Protocol

The Schotten-Baumann reaction is a classic example of nucleophilic acyl substitution.[3] Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through a well-defined pathway involving a key tetrahedral intermediate.[3]

The Core Mechanism:

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 3,5-dichloroaniline (the nucleophile) attacking the electrophilic carbonyl carbon of benzoyl chloride.[4] The electron-withdrawing nature of the chlorine atoms on the aniline ring slightly decreases its nucleophilicity compared to aniline itself, but the reaction proceeds efficiently under the right conditions.

-

Formation of the Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, creating a transient tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.[3]

-

Role of the Base and Product Formation: An aqueous base, typically sodium hydroxide (NaOH), plays a dual, critical role.[5] Firstly, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct. This is essential because any free HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[5] Secondly, the base facilitates the deprotonation of the positively charged nitrogen in the intermediate, which then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group to yield the final N-(3,5-dichlorophenyl)benzamide product.[5]

The use of a biphasic system (an organic substrate and an aqueous base) is a hallmark of the "Schotten-Baumann conditions."[5] Benzoyl chloride is susceptible to hydrolysis, but its reaction with the amine is significantly faster, especially with vigorous stirring to maximize the surface area between the two phases.[6]

Caption: The Schotten-Baumann reaction pathway.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of N-(3,5-dichlorophenyl)benzamide. All operations involving benzoyl chloride should be performed in a certified chemical fume hood.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Purity |

| 3,5-Dichloroaniline | 162.02 | 626-43-7 | ≥98% |

| Benzoyl Chloride | 140.57 | 98-88-4 | ≥99% |

| Sodium Hydroxide (NaOH) | 40.00 | 1310-73-2 | ≥97% |

| Ethanol (for recrystallization) | 46.07 | 64-17-5 | 95% or absolute |

| Deionized Water | 18.02 | 7732-18-5 | - |

Equipment

-

250 mL Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Graduated cylinders

-

Dropping funnel or pipette

-

Büchner funnel and filter flask assembly

-

Filter paper

-

Beakers

-

Recrystallization dish

-

Melting point apparatus

Procedure

-

Preparation: Prepare a 10% (w/v) aqueous solution of sodium hydroxide by dissolving 10 g of NaOH pellets in 100 mL of deionized water. Allow the solution to cool to room temperature.

-

Reaction Setup: In a 250 mL Erlenmeyer flask, combine 3.24 g (0.02 mol) of 3,5-dichloroaniline and 100 mL of the prepared 10% NaOH solution. Create a suspension by stirring the mixture vigorously with a magnetic stirrer.[6]

-

Addition of Benzoyl Chloride: While maintaining vigorous stirring, slowly add 2.8 mL (approx. 3.4 g, 0.024 mol, 1.2 equivalents) of benzoyl chloride to the suspension over 10-15 minutes.[2][6] The reaction is exothermic, and a solid precipitate will begin to form.[6]

-

Reaction Completion: After the addition is complete, securely stopper the flask and continue to shake or stir vigorously for an additional 15-20 minutes. The reaction is considered complete when the characteristic, pungent smell of benzoyl chloride is no longer detectable.[6]

-

Isolation of Crude Product: Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product on the filter with several portions of cold deionized water until the washings are neutral to pH paper. This removes sodium benzoate and other water-soluble impurities.[6]

-

Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from a suitable solvent like an ethanol/water mixture.[7][8] Dissolve the product in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator or a vacuum oven at a low temperature.

-

Characterization: Determine the melting point of the dried product (literature m.p. available) and, if desired, confirm its identity using spectroscopic methods such as IR and NMR.[8]

Caption: Experimental workflow for the synthesis of N-(3,5-dichlorophenyl)benzamide.

Safety and Handling

Adherence to strict safety protocols is mandatory for this procedure. The reaction should be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

3,5-Dichloroaniline: Toxic if swallowed or in contact with skin. It is a suspected carcinogen and is harmful to aquatic life. Avoid inhalation of dust and contact with skin and eyes.

-

Benzoyl Chloride: Highly corrosive and a lachrymator (causes tears).[9] It causes severe skin burns and eye damage.[10] Reacts with moisture, including in the air and on skin, to produce HCl. Handle with extreme care.[11][12]

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile).

-

Chemical safety goggles and a full-face shield when handling benzoyl chloride and NaOH.[12]

-

A properly fitting lab coat.

Emergency Procedures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Waste Disposal:

-

Dispose of all chemical waste in accordance with local, state, and federal regulations. Aqueous waste should be neutralized before disposal. Halogenated organic waste should be collected in a designated container.

References

- Benchchem. Discovery of 4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs: A Technical Guide.

- BYJU'S. Schotten Baumann Reaction. (2019-11-17).

- CHEMSOLVE.NET. Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. (2020-01-01).

- NEET coaching.

- Benchchem. 4-Amino-N-(3,5-dichlorophenyl)benzamide chemical properties.

- Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023-08-23).

- PMC. N-(3,5-Dichlorophenyl)benzamide.

- Thermo Fisher Scientific. SAFETY DATA SHEET - 3,5-Dichlorobenzoyl chloride. (2025-09-06).

- Fisher Scientific. SAFETY DATA SHEET - 3,5-Dichlorobenzoyl chloride. (2025-12-19).

- PENTA.

- Carl ROTH.

- YouTube.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistnotes.com [chemistnotes.com]

- 3. Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. - CHEMSOLVE.NET [chemizi.blogspot.com]

- 4. In Schotten-Baumann reaction, aniline is heated with ......... [allen.in]

- 5. byjus.com [byjus.com]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. N-(3,5-Dichlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. carlroth.com [carlroth.com]

Technical Application Note: Optimization of Crystallization Systems for N-(3,5-dichlorophenyl)benzamide

Executive Summary

This application note details the thermodynamic rationale and experimental protocols for the purification of N-(3,5-dichlorophenyl)benzamide via recrystallization. While this compound is a robust intermediate often used in agrochemical and pharmaceutical synthesis, its purification presents specific challenges due to the lipophilicity of the 3,5-dichlorophenyl moiety and the potential for "oiling out" (liquid-liquid phase separation) prior to crystallization.

We recommend a binary solvent system of Ethanol/Water (EtOH/H₂O) as the primary method, with Ethyl Acetate/Heptane as a secondary anhydrous alternative. This guide provides step-by-step protocols, critical process parameters (CPPs), and troubleshooting mechanisms to ensure high purity (>99%) and optimal yield.

Chemical Context & Solubility Profile

Structural Analysis[1][2][3]

-

Molecular Weight: ~266.12 g/mol

-

Key Functional Groups:

-

Amide Linkage (-CONH-): Acts as both a hydrogen bond donor and acceptor.

-

3,5-Dichlorophenyl Ring: Highly lipophilic and electron-deficient. The chlorine atoms increase the acidity of the amide proton compared to unsubstituted benzanilide.

-

Benzoyl Ring: Planar, aromatic, contributing to

-

-

Solubility Logic (Hansen Solubility Parameters)

The purification strategy relies on the differential solubility between the product and its primary impurities (3,5-dichloroaniline and benzoic acid).

| Solvent | Role | Solubility Behavior |

| Ethanol (EtOH) | Solvent | High (Hot) / Moderate (Cold). The hydroxyl group interacts with the amide carbonyl, while the ethyl chain accommodates the aromatic rings. |

| Water (H₂O) | Anti-Solvent | Insoluble. The hydrophobic dichlorophenyl group prevents dissolution. Water forces the amide out of the ethanol solution. |

| Ethyl Acetate | Solvent | High. Excellent solvent for the lipophilic domains but lacks the H-bond donor capability of EtOH. |

| Heptane | Anti-Solvent | Low. Used to reduce the solubility of the amide in EtOAc/Toluene systems. |

Decision Matrix: Solvent Selection

The following decision tree illustrates the logic for selecting the appropriate solvent system based on the impurity profile and moisture sensitivity.

Figure 1: Solvent selection logic based on impurity profile and process constraints.

Experimental Protocols

Protocol A: Binary Solvent Recrystallization (Ethanol/Water)

Status: Gold Standard Target Purity: >99.5% Yield: 85-92%

Reagents:

-

Absolute Ethanol (99%+)

-

Deionized Water (heated to 80°C)

-

Activated Carbon (optional, for decolorization)

Procedure:

-

Dissolution (Saturation):

-

Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

-

Add 50 mL of Ethanol .

-

Heat to reflux (approx. 78°C) with magnetic stirring.

-

Note: If the solid does not dissolve completely, add Ethanol in 5 mL aliquots until dissolution is complete. Do not exceed 100 mL total volume.

-

-

Clarification (Optional):

-

If the solution is colored (brown/yellow), add 0.5 g Activated Carbon. Stir at reflux for 5 minutes.

-

Filter hot through a pre-warmed Celite pad or sintered glass funnel to remove carbon/insolubles. Return filtrate to the heat source.

-

-

Nucleation (The "Cloud Point"):

-

Maintain the filtrate at gentle reflux.

-

Add hot water (80°C) dropwise via an addition funnel or pipette.

-

Critical Step: Continue adding water until a persistent turbidity (cloudiness) is observed that does not disappear upon swirling.

-

Add 1-2 mL of Ethanol to just clear the solution (restore transparency).

-

-

Crystallization:

-

Remove the flask from the heat source.[6]

-

Allow to cool to room temperature (20-25°C) slowly over 2 hours. Rapid cooling here will trap impurities.

-

Once at room temperature, cool further in an ice-water bath (0-5°C) for 30 minutes to maximize yield.

-

-

Isolation:

-

Filter the white crystalline solid using vacuum filtration.

-

Wash the cake with 20 mL of cold Ethanol/Water (1:1 mixture).

-

Dry in a vacuum oven at 50°C for 6 hours.

-

Protocol B: Anhydrous Recrystallization (Ethyl Acetate/Heptane)

Status: Alternative for Moisture-Sensitive Analogs

-

Dissolution: Dissolve crude solid in minimum boiling Ethyl Acetate (approx. 5-7 mL per gram).

-

Precipitation: Remove from heat. Slowly add Heptane (or Hexanes) until slight turbidity appears.

-

Re-dissolution: Add a few drops of EtOAc to clear.

-

Cooling: Allow to cool to RT, then refrigerate.

-

Isolation: Filter and wash with cold Heptane.

Critical Process Parameters & Troubleshooting

The "Oiling Out" Phenomenon

Benzamides are prone to "oiling out"—separating as a second liquid phase rather than a solid crystal. This happens when the compound's solubility drops faster than it can nucleate, or if the temperature is above the melting point of the solvated impurity mix.

Solution:

-

Seed Crystals: Add a tiny crystal of pure product when the solution is slightly supersaturated (just as it starts cooling).

-

Slower Anti-solvent Addition: Add water more slowly to prevent sudden spikes in supersaturation.

-

Re-heating: If oil droplets form, reheat until clear, add a small amount of Ethanol, and cool more slowly.

Impurity Rejection Mechanisms

| Impurity | Behavior in System | Removal Logic |

| 3,5-Dichloroaniline | Soluble in Ethanol; Moderate solubility in Water. | Remains in the mother liquor due to higher solubility in the EtOH/Water mix than the amide product. |

| Benzoic Acid | Soluble in Ethanol and hot Water. | Remains in solution. Tip: Washing the crude solid with saturated NaHCO₃ prior to recrystallization is more effective for removing large amounts of acid. |

| Inorganic Salts | Insoluble in Ethanol. | Removed during the hot filtration step (Step 2 of Protocol A). |

Process Workflow Diagram

Figure 2: Step-by-step workflow for the Ethanol/Water recrystallization protocol.

References

-

National Institutes of Health (NIH) - PubChem. (2025). 3,5-Dichloroaniline Solubility Data. Retrieved from [Link]

-

Gowda, B. T., et al. (2008).[1] Crystal structure of N-(3,5-dichlorophenyl)benzamide.[1] Acta Crystallographica Section E. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

- 1. N-(3,5-Dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(3,5-dichlorophenyl)-3-(trifluoromethyl)benzamide | 710310-55-7 [chemicalbook.com]

- 3. Compound N-(3,5-dichlorophenyl)-3-[(propan-2-yl)oxy]benzamide - Chemdiv [chemdiv.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Determination of N-(3,5-dichlorophenyl)benzamide Solubility in DMSO and Ethanol

Introduction

N-(3,5-dichlorophenyl)benzamide is a molecule of interest within various fields of chemical and pharmaceutical research. A fundamental physicochemical property governing its utility in experimental and developmental pipelines is its solubility in common laboratory solvents. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used for creating high-concentration stock solutions of test compounds for in vitro screening. Ethanol, a polar protic solvent, is frequently employed in crystallization processes and as a vehicle for in vivo studies.[1][2][3] Understanding the solubility of N-(3,5-dichlorophenyl)benzamide in these two solvents is therefore critical for researchers in drug discovery, medicinal chemistry, and materials science to ensure the accuracy, reproducibility, and relevance of their experimental outcomes.

This document provides a comprehensive guide for determining the solubility of N-(3,5-dichlorophenyl)benzamide in both DMSO and ethanol. It outlines the theoretical underpinnings of solubility, presents detailed protocols for both kinetic and thermodynamic solubility determination, and offers insights into the interpretation of these results. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for their investigations.

Principles of Solubility: A Molecular Perspective

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[4] For N-(3,5-dichlorophenyl)benzamide, a molecule with both polar (the amide group) and non-polar (the dichlorinated phenyl and benzoyl rings) regions, its interaction with DMSO and ethanol will dictate its degree of dissolution.

-

In Ethanol: As a polar protic solvent, ethanol can act as both a hydrogen bond donor and acceptor. The amide group of N-(3,5-dichlorophenyl)benzamide can form hydrogen bonds with ethanol molecules, facilitating its dissolution. However, the large non-polar surface area of the aromatic rings will have less favorable interactions with the polar ethanol.

-

In DMSO: DMSO is a highly polar aprotic solvent. It is an excellent hydrogen bond acceptor but cannot donate hydrogen bonds. It will effectively solvate the polar amide group of N-(3,5-dichlorophenyl)benzamide. Its ability to disrupt the crystal lattice of the solid, combined with its favorable interactions with the solute, generally makes it a powerful solvent for many organic compounds.[2][3]

The interplay of these molecular interactions, along with the energy required to overcome the crystal lattice forces of the solid N-(3,5-dichlorophenyl)benzamide, determines its ultimate solubility.

Quantitative Solubility Data

As of the last update, specific quantitative solubility data for N-(3,5-dichlorophenyl)benzamide in DMSO and ethanol is not widely available in public literature. However, it has been noted that single crystals of the compound can be obtained from an ethanolic solution, indicating at least moderate solubility in this solvent under specific conditions.[1] The following protocols are therefore provided to enable researchers to determine this data empirically.

| Compound | Solvent | Solubility (g/L) | Temperature (°C) | Method |

| N-(3,5-dichlorophenyl)benzamide | DMSO | Data not available | Not applicable | Not applicable |

| N-(3,5-dichlorophenyl)benzamide | Ethanol | Data not available | Not applicable | Not applicable |

Experimental Protocols for Solubility Determination

Two primary types of solubility are relevant in a research context: thermodynamic and kinetic solubility.[5][6]

-

Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature. This is a fundamental property of the compound in that solvent.[7]

-

Kinetic Solubility measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a high-concentration DMSO stock into an aqueous buffer. This is highly relevant for high-throughput screening applications.[8][9][10]

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol details the "gold standard" shake-flask method for determining the equilibrium solubility of N-(3,5-dichlorophenyl)benzamide.[6]

Rationale: By agitating an excess of the solid compound in the solvent for an extended period, this method ensures that a true equilibrium is reached, providing an accurate measure of thermodynamic solubility.

Materials:

-

N-(3,5-dichlorophenyl)benzamide (solid)

-

Anhydrous DMSO

-

Absolute Ethanol

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Analytical balance

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid N-(3,5-dichlorophenyl)benzamide to separate vials (e.g., 5-10 mg in 1 mL of solvent). The key is to have undissolved solid remaining at the end of the experiment.

-

Add a precise volume of DMSO to one set of vials and ethanol to another.

-

Seal the vials tightly.

-

-

Equilibration:

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Prepare a series of standard solutions of N-(3,5-dichlorophenyl)benzamide of known concentrations in the respective solvent.

-

Analyze both the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of N-(3,5-dichlorophenyl)benzamide in the filtered sample by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Assessment

This protocol is a high-throughput method to assess the solubility of N-(3,5-dichlorophenyl)benzamide under non-equilibrium conditions, which is particularly relevant for early-stage drug discovery screening.[8][9]

Rationale: This method mimics the process of diluting a DMSO stock solution into an aqueous buffer, a common step in many biological assays. It identifies the concentration at which the compound precipitates, providing a kinetic solubility value.

Materials:

-

N-(3,5-dichlorophenyl)benzamide

-

Anhydrous DMSO

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

96-well microtiter plates

-

Nephelometer or a plate reader capable of measuring turbidity

-

Multichannel pipettes

Procedure:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of N-(3,5-dichlorophenyl)benzamide in DMSO (e.g., 10 mM).